An In-depth Technical Guide to the Physicochemical Properties of 4-Chloropyridine
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloropyridine is a halogenated pyridine (B92270) derivative that serves as a crucial building block in the synthesis of a wide array of chemical compounds, particularly in the pharmaceutical and agrochemical industries. Its reactivity, governed by the electron-withdrawing nature of the nitrogen atom and the chlorine substituent, makes it a versatile intermediate. This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloropyridine, detailed experimental protocols for their determination, and visual representations of its involvement in key chemical and biological processes. All quantitative data is presented in structured tables for clarity and ease of comparison.
Core Physicochemical Properties
The fundamental physicochemical properties of 4-Chloropyridine are summarized below. These parameters are critical for predicting its behavior in various chemical and biological systems, including solubility, reactivity, and membrane permeability.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄ClN | [1][2][3] |
| Molecular Weight | 113.54 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Melting Point | -43.5 °C | [1][4][5] |
| Boiling Point | 147-151 °C | [1][4][6] |
| Density | 1.200 g/cm³ at 25 °C | [1][4] |
| Flash Point | 53 °C | [1][5][6] |
| Refractive Index | 1.5304 (estimate) | [2][5][6] |
Solubility and Partitioning
| Property | Value | Reference(s) |
| Solubility in Water | Slightly soluble / Soluble | [4][7] |
| logP (Octanol/Water Partition Coefficient) | 1.28 - 1.735 | [4][6][8] |
| pKa (of conjugate acid) | 3.18 - 3.84 | [1][4][5][6] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and identification of 4-Chloropyridine.
| Spectrum Type | Key Features and References |
| ¹H NMR | Spectra available for review.[9][10] |
| ¹³C NMR | Spectra available for review.[9] |
| Mass Spectrometry (MS) | Top peaks observed at m/z 113, 78, and 115.[4] |
| Infrared (IR) Spectroscopy | IR spectra collection available (e.g., Sadtler Research Laboratories).[4] |
| UV-Vis Spectroscopy | Spectral data available in organic electronic spectral data collections.[4] |
Experimental Protocols
The following sections detail generalized, standard laboratory protocols for the determination of key physicochemical properties of compounds like 4-Chloropyridine.
Melting Point Determination (Capillary Method)
The melting point of a substance is the temperature at which it changes state from solid to liquid. For compounds that are solid at room temperature, this is a crucial indicator of purity.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry solid sample is packed into a capillary tube to a height of 2-3 mm.[11] The tube is sealed at one end.[2]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) and attached to a thermometer.[5][11]
-
Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.[5]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.[2][5] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0 °C.[5]
Boiling Point Determination (Thiele Tube Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed into a small test tube.[8][12] A capillary tube, sealed at one end, is inverted and placed into the liquid.[8][13]
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This assembly is then placed into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[8][13]
-
Heating: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath via convection.[8]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[13] Heating is stopped, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[8][13]
pKa Determination (Potentiometric Titration)
The pKa is a measure of the acidity of a compound. For a base like 4-Chloropyridine, it refers to the pKa of its conjugate acid.
Methodology:
-
Solution Preparation: A solution of the compound with a known concentration (e.g., 1 mM) is prepared in water or a suitable co-solvent.[3][4] The ionic strength of the solution is kept constant using an electrolyte like KCl.[3][4]
-
Titration Setup: The solution is placed in a vessel with a calibrated pH electrode and a magnetic stirrer.[4] To remove dissolved CO₂, the solution is purged with nitrogen gas.[3][4]
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments.[4] After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where half of the base has been protonated.[4][14] The experiment is typically repeated multiple times to ensure accuracy.[4]
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (e.g., phosphate (B84403) buffer at pH 7.4) are pre-saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.[15][16]
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a separation funnel or vial.[9][16]
-
Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[16] The mixture is then allowed to stand undisturbed for complete phase separation. Centrifugation can be used to accelerate this process.[16]
-
Quantification: The concentration of the compound in each phase (n-octanol and aqueous) is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[17]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[16]
Key Applications and Reaction Pathways
4-Chloropyridine is a key intermediate in various synthetic processes. Below are visualizations of its role in pharmaceutical synthesis and as a biochemical probe.
Synthesis of Cephalosporin (B10832234) Antibiotics
4-Chloropyridine is a precursor in the synthesis of certain cephalosporin antibiotics, such as Cephapirin. The reaction involves the nucleophilic substitution of the chlorine atom.[18]
Caption: Synthetic pathway from 4-Chloropyridine to the antibiotic Cephapirin.
Inhibition of Nicotinamide (B372718) N-methyltransferase (NNMT)
4-Chloropyridine acts as a substrate for Nicotinamide N-methyltransferase (NNMT), an enzyme involved in cellular metabolism and epigenetic regulation. The enzymatic reaction enhances the electrophilicity of the pyridine ring, leading to a subsequent reaction that can cause suicide inhibition of the enzyme.
Caption: Mechanism of 4-Chloropyridine-mediated suicide inhibition of NNMT.
Stability and Reactivity
4-Chloropyridine is a relatively stable compound but can darken upon exposure to air and light.[5] It is known to be unstable in its free base form and is often stored as its hydrochloride salt (CAS 7379-35-3) to improve stability.[11] The pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. However, the chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, a key feature exploited in its synthetic applications.[18]
Conclusion
This guide has provided a detailed summary of the essential physicochemical properties of 4-Chloropyridine, catering to the needs of researchers and professionals in chemical and pharmaceutical development. The tabulated data, standardized experimental protocols, and visual diagrams of its key reaction pathways offer a comprehensive resource for understanding and utilizing this versatile chemical intermediate. A thorough grasp of these properties is fundamental to its effective application in synthesis, drug design, and biochemical studies.
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